Cas no 1335680-08-4 ((2R)-1-4-(propan-2-yl)phenylpropan-2-amine)

(2R)-1-4-(propan-2-yl)phenylpropan-2-amine structure
1335680-08-4 structure
Product Name:(2R)-1-4-(propan-2-yl)phenylpropan-2-amine
CAS No:1335680-08-4
Molecular Formula:C12H19N
Molecular Weight:177.28596329689
CID:6586776
PubChem ID:42054205

(2R)-1-4-(propan-2-yl)phenylpropan-2-amine Properties

Names and Identifiers

    • (2R)-1-4-(propan-2-yl)phenylpropan-2-amine
    • (R)-1-(4-isopropylphenyl)propan-2-amine
    • Benzeneethanamine, α-methyl-4-(1-methylethyl)-, (αR)-
    • EN300-1852836
    • SCHEMBL15820761
    • 1335680-08-4
    • (2r)-1-[4-(propan-2-yl)phenyl]propan-2-amine
    • InChIKey: CORKPPLFQPYRLN-SNVBAGLBSA-N
    • Inchi: 1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1
    • SMILES: C1(C[C@@H](C)N)=CC=C(C(C)C)C=C1

Computed Properties

  • Exact Mass: 177.151749610g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 177.151749610g/mol
  • Heavy Atom Count: 13
  • Complexity: 134
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 260.3±9.0 °C(Predicted)
  • pka: 10.05±0.10(Predicted)
  • Density: 0.919±0.06 g/cm3(Predicted)

(2R)-1-4-(propan-2-yl)phenylpropan-2-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1852836-0.05g
(2R)-1-[4-(propan-2-yl)phenyl]propan-2-amine
1335680-08-4
0.05g
$707.0 2023-09-18

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